Cas no 1416352-08-3 (1H-Imidazole-4-sulfonyl chloride hydrochloride)

1H-Imidazole-4-sulfonyl chloride hydrochloride is a reactive sulfonyl chloride derivative commonly employed in organic synthesis and pharmaceutical research. Its key advantage lies in its utility as a versatile intermediate for introducing the imidazole-4-sulfonyl moiety into target molecules, facilitating the preparation of sulfonamides and other functionalized compounds. The hydrochloride salt enhances stability and handling compared to the free base. This compound is particularly valuable in medicinal chemistry for modifying biologically active scaffolds due to its selective reactivity with amines and alcohols. It is typically used under controlled conditions, requiring anhydrous environments to prevent hydrolysis. Proper storage at low temperatures is recommended to maintain its reactivity over time.
1H-Imidazole-4-sulfonyl chloride hydrochloride structure
1416352-08-3 structure
Product Name:1H-Imidazole-4-sulfonyl chloride hydrochloride
CAS No:1416352-08-3
MF:C3H4Cl2N2O2S
MW:203.0471
MDL:MFCD28047359
CID:2092125
PubChem ID:66570674
Update Time:2025-05-27

1H-Imidazole-4-sulfonyl chloride hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-4-sulfonyl chloride hydrochloride
    • 1H-Imidazole-4-sulfonyl chloride HCl
    • 1H-Imidazole-5-sulfonyl chloride, hydrochloride (1:1)
    • V3122
    • 1H-imidazole-5-sulfonyl chloride;hydrochloride
    • AKOS015999480
    • AS-30682
    • 1416352-08-3
    • 1H-Imidazole-4-sulfonylchloridehydrochloride
    • MFCD22421591
    • CS-W006748
    • MDL: MFCD28047359
    • Inchi: 1S/C3H3ClN2O2S.ClH/c4-9(7,8)3-1-5-2-6-3;/h1-2H,(H,5,6);1H
    • InChI Key: VCJZLWKWMAQMHG-UHFFFAOYSA-N
    • SMILES: ClS(C1=C([H])N=C([H])N1[H])(=O)=O.Cl[H]

Computed Properties

  • Exact Mass: 201.9370539 g/mol
  • Monoisotopic Mass: 201.9370539 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 185
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.2
  • Molecular Weight: 203.05

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1H-Imidazole-4-sulfonyl chloride hydrochloride Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:1416352-08-3)1H-Imidazole-4-sulfonyl chloride hydrochloride
Order Number:A885630
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:16
Price ($):690.0
Email:sales@amadischem.com

Additional information on 1H-Imidazole-4-sulfonyl chloride hydrochloride

Recent Advances in the Application of 1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS: 1416352-08-3) in Chemical Biology and Pharmaceutical Research

The compound 1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS: 1416352-08-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and development. This sulfonyl chloride derivative serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting enzyme inhibition and protein modification. Recent studies have highlighted its utility in the development of covalent inhibitors, which are increasingly important in addressing challenging therapeutic targets such as kinases and proteases.

One of the most notable applications of 1H-Imidazole-4-sulfonyl chloride hydrochloride is in the synthesis of covalent kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in generating selective inhibitors for Bruton's tyrosine kinase (BTK), a critical target in the treatment of B-cell malignancies. The researchers utilized the sulfonyl chloride moiety to form a covalent bond with a cysteine residue in the active site of BTK, resulting in highly potent and selective inhibition. This approach offers advantages over traditional reversible inhibitors, including prolonged target engagement and reduced dosing frequency.

Beyond kinase inhibition, recent research has explored the use of 1H-Imidazole-4-sulfonyl chloride hydrochloride in proteomics and chemical biology tools development. A Nature Chemical Biology publication from early 2024 described its application in the design of activity-based probes (ABPs) for studying cysteine proteases. The imidazole-sulfonyl chloride scaffold proved particularly effective in creating cell-permeable probes that could selectively label active proteases in complex biological systems, enabling new insights into protease function in disease states such as cancer and inflammation.

From a synthetic chemistry perspective, advancements have been made in improving the stability and handling of 1H-Imidazole-4-sulfonyl chloride hydrochloride. Traditionally challenging to work with due to its moisture sensitivity, recent modifications in storage conditions and formulation approaches have enhanced its utility in industrial-scale pharmaceutical synthesis. A 2023 patent application (WO202318765A1) disclosed novel crystalline forms of the compound with improved shelf-life and handling characteristics, potentially expanding its applications in large-scale drug manufacturing.

In the realm of antibacterial research, 1H-Imidazole-4-sulfonyl chloride hydrochloride has shown promise as a building block for novel antibiotics targeting resistant bacterial strains. A recent study in ACS Infectious Diseases (2024) reported its incorporation into sulfonamide-containing compounds that demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The unique electronic properties imparted by the imidazole ring appear to enhance membrane penetration and target binding in these antibacterial agents.

Looking forward, the versatility of 1H-Imidazole-4-sulfonyl chloride hydrochloride suggests continued importance in pharmaceutical research. Current trends indicate growing interest in its application for targeted protein degradation (PROTACs) and covalent fragment-based drug discovery. As synthetic methodologies advance and our understanding of covalent drug design deepens, this compound is likely to remain a valuable tool in the medicinal chemist's arsenal for addressing challenging therapeutic targets across multiple disease areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1416352-08-3)1H-Imidazole-4-sulfonyl chloride hydrochloride
A885630
Purity:99%
Quantity:10g
Price ($):690.0
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